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Introduction
Cyanine5.5 (Cy5.5) hydrazide is a near-infrared (NIR) fluorescent dye designed for the

covalent labeling of proteins and other biomolecules.[1][2] Its hydrazide functional group

specifically reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone

bond.[3][4] This labeling strategy is particularly advantageous for glycoproteins, such as

antibodies, where mild oxidation can generate aldehyde groups on the carbohydrate moieties,

often located away from the antigen-binding site, thus preserving the protein's biological

activity.[2] The resulting Cy5.5-labeled proteins are instrumental in a variety of applications,

including in vivo imaging, western blotting, fluorescence microscopy, and flow cytometry, owing

to the dye's favorable spectral properties in the NIR region which minimize background

fluorescence from biological tissues.[1][2][5]

This document provides detailed protocols for the labeling of proteins with Cy5.5 hydrazide,

including methods for generating carbonyl groups, the labeling reaction, purification of the

conjugate, and characterization of the degree of labeling.

Chemical Principle
The labeling of proteins with Cy5.5 hydrazide is a two-step process. First, reactive aldehyde

groups are introduced into the protein. For glycoproteins, this is typically achieved by the mild

oxidation of vicinal diols in the sugar residues using sodium meta-periodate (NaIO₄). This
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reaction cleaves the carbon-carbon bond of the diol and creates two aldehyde groups.[1][6]

Subsequently, the hydrazide group of the Cy5.5 dye reacts with the newly formed aldehyde

groups on the protein to form a stable covalent hydrazone linkage.

Quantitative Data Summary
The efficiency and success of the labeling process depend on several factors, which are

summarized in the tables below.

Table 1: Recommended Conditions for Periodate Oxidation of Glycoproteins

Parameter Recommended Range Notes

Sodium Periodate (NaIO₄)

Concentration
1 - 20 mM

Higher concentrations can lead

to over-oxidation and potential

damage to the protein.[7][8]

pH 5.5 - 6.0

Mildly acidic conditions are

optimal for selective oxidation

of cis-diols in carbohydrate

chains.[9]

Temperature 4°C - Room Temperature

Reactions on ice or at 4°C

provide better control and

minimize non-specific

oxidation.[8]

Reaction Time 20 - 60 minutes

Shorter times are used to

selectively oxidize sialic acid

residues.[7][8]

Table 2: Recommended Conditions for Cyanine5.5 Hydrazide Labeling Reaction
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Parameter
Recommended
Range/Value

Notes

Dye/Protein Molar Ratio 10:1 to 50:1

The optimal ratio should be

determined empirically for

each protein to achieve the

desired degree of labeling.[10]

pH 5.5 - 7.5

Slightly acidic to neutral pH is

optimal for the formation of the

hydrazone bond.[9]

Temperature Room Temperature (20-25°C)
Provides a sufficient rate of

reaction.

Reaction Time 2 - 4 hours
Can be extended overnight at

4°C for convenience.[9]

Solvent for Dye Anhydrous DMSO or DMF

Cy5.5 hydrazide should be

dissolved immediately before

use.[9]

Table 3: Comparison of Purification Methods for Labeled Proteins
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Purification Method Advantages Disadvantages
Typical Protein
Recovery

Spin Column

Chromatography

Fast, convenient for

small sample

volumes.

Resin may have

limited capacity;

potential for protein

loss.

60-90%[11]

Size-Exclusion

Chromatography

(SEC)

Excellent separation

of free dye from

labeled protein; can

be used for buffer

exchange.

Can lead to sample

dilution; requires

specialized columns

and equipment.

>90%[12]

Dialysis

Simple, gentle on the

protein; suitable for

large sample volumes.

Time-consuming; can

result in significant

sample dilution.[12]

High, but can be

variable depending on

the membrane and

handling.

Experimental Protocols
Protocol 1: Generation of Aldehyde Groups in
Glycoproteins via Periodate Oxidation
This protocol is designed for glycoproteins such as antibodies.

Materials:

Glycoprotein (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Acetate,

pH 5.5)

Sodium meta-periodate (NaIO₄)

0.1 M Sodium Acetate buffer, pH 5.5

Desalting column or dialysis cassette for buffer exchange

Procedure:
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Prepare a fresh 20 mM solution of NaIO₄ in 0.1 M Sodium Acetate buffer, pH 5.5. Protect the

solution from light.

To your glycoprotein solution, add an equal volume of the 20 mM NaIO₄ solution.[9]

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[7]

For more controlled oxidation, the reaction can be performed on ice.

Immediately stop the reaction and remove the excess periodate by buffer exchanging the

oxidized glycoprotein into 0.1 M Sodium Acetate buffer, pH 5.5, using a desalting column or

dialysis.[9]

Protocol 2: Labeling of Oxidized Protein with Cyanine5.5
Hydrazide
Materials:

Oxidized glycoprotein from Protocol 1

Cyanine5.5 hydrazide dichloride

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

0.1 M Sodium Acetate buffer, pH 5.5

Procedure:

Immediately before use, prepare a 10-50 mM stock solution of Cyanine5.5 hydrazide in

anhydrous DMSO or DMF.[9]

Add a 20- to 50-fold molar excess of the Cy5.5 hydrazide stock solution to the oxidized

glycoprotein solution.[10]

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring,

protected from light.[9]

Proceed immediately to the purification of the labeled protein.
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Protocol 3: Purification of Cyanine5.5-Labeled Protein
It is crucial to remove the unreacted Cy5.5 hydrazide from the labeled protein for accurate

downstream applications. Choose one of the following methods:

A. Spin Column Chromatography (for small volumes)

Equilibrate a desalting spin column with the desired storage buffer (e.g., PBS, pH 7.4)

according to the manufacturer's instructions.

Apply the labeling reaction mixture to the center of the resin bed.

Centrifuge the column according to the manufacturer's protocol to collect the purified, labeled

protein. The smaller, unreacted dye molecules will be retained in the column resin.[5]

B. Size-Exclusion Chromatography (SEC)

Equilibrate an appropriate size-exclusion chromatography column (e.g., Sephadex G-25)

with the desired storage buffer.[13]

Load the labeling reaction mixture onto the column.

Elute the protein with the storage buffer. The labeled protein will elute in the earlier fractions,

while the free dye will elute later.[6]

Monitor the column fractions by absorbance at 280 nm (for protein) and 650 nm (for Cy5.5)

to identify and pool the fractions containing the labeled protein.

C. Dialysis

Transfer the labeling reaction mixture into a dialysis cassette or tubing with an appropriate

molecular weight cut-off (MWCO), typically 10 kDa.[12]

Dialyze against a large volume of the desired storage buffer (e.g., 1000-fold excess) at 4°C.

Perform at least 3-4 buffer changes over 24-48 hours to ensure complete removal of the free

dye.[12]
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Protocol 4: Determination of the Degree of Labeling
(DOL)
The DOL represents the average number of dye molecules conjugated to each protein

molecule.

Procedure:

Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and 650

nm (A₆₅₀) using a spectrophotometer.

Calculate the concentration of the protein and the dye using the Beer-Lambert law and the

following equations:

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein[4]

Where:

A₂₈₀ is the absorbance at 280 nm.

A₆₅₀ is the absorbance at 650 nm.

CF is the correction factor for the absorbance of Cy5.5 at 280 nm (typically around

0.05).[2][5]

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

Dye Concentration (M) = A₆₅₀ / ε_Cy5.5

Where:

ε_Cy5.5 is the molar extinction coefficient of Cy5.5 at 650 nm (approximately 250,000

M⁻¹cm⁻¹).[4]

Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)[4][14]

An optimal DOL for antibodies is typically between 2 and 6.
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Application Example: Western Blotting with a Cy5.5-
Labeled Secondary Antibody
Materials:

PVDF or nitrocellulose membrane with transferred proteins

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody specific to the target protein

Cy5.5-labeled secondary antibody

Tris-buffered saline with Tween 20 (TBST)

Fluorescence imaging system

Procedure:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at

room temperature or overnight at 4°C.

Wash the membrane three times with TBST for 5-10 minutes each.[3]

Incubate the membrane with the Cy5.5-labeled secondary antibody, diluted in blocking

buffer, for 1 hour at room temperature, protected from light.[3]

Wash the membrane three times with TBST for 5-10 minutes each, protected from light.

Image the membrane using a fluorescence imaging system with appropriate excitation and

emission filters for Cy5.5 (Excitation max ~650 nm, Emission max ~670 nm).[5]
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Caption: Workflow for labeling proteins with Cyanine5.5 hydrazide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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